molecular formula C30H29N3O3 B3504216 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)quinoline

4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)quinoline

Cat. No.: B3504216
M. Wt: 479.6 g/mol
InChI Key: XZPXNSBSNCMNDU-UHFFFAOYSA-N
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Description

The compound “4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)quinoline” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . The quinoline core is substituted with various functional groups, including a benzodioxol group and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its functional groups and their arrangement around the quinoline core . The presence of the benzodioxol group and the piperazine ring contribute to the overall conformation and properties of the molecule .


Chemical Reactions Analysis

Quinoline derivatives like this compound can participate in various chemical reactions, including annulation and cyclization, to introduce different functional groups. These reactions often involve conditions such as microwave-assisted synthesis for efficiency.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility and crystallinity, are influenced by its molecular structure . The molecular conformation, which can be determined by techniques like X-ray crystallography, is linked to the compound’s physical characteristics and biological activity .

Future Directions

The study and development of quinoline derivatives have been a focus in medicinal chemistry due to their broad spectrum of biological activities. Future research may focus on exploring the potential applications of this compound in various fields, including its use as a DNA-specific fluorescent probe or its potential anticancer properties .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O3/c1-20-7-8-21(2)24(15-20)27-17-25(23-5-3-4-6-26(23)31-27)30(34)33-13-11-32(12-14-33)18-22-9-10-28-29(16-22)36-19-35-28/h3-10,15-17H,11-14,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPXNSBSNCMNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)quinoline
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4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)quinoline
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4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)quinoline
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4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)quinoline
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4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)quinoline
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4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)quinoline

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